Fluorescein phosphoramidite
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Overview
Description
Fluorescein phosphoramidite is a derivative of fluorescein, a synthetic organic compound widely used as a fluorescent tracer in various applications. This compound is particularly significant in the field of oligonucleotide synthesis, where it is used to label oligonucleotides with fluorescent tags. This compound is known for its stability and efficiency in coupling reactions, making it a valuable tool in molecular biology and genetic research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluorescein phosphoramidite typically involves the reaction of fluorescein with phosphoramidite reagents. One common method includes the use of 6-carboxyfluorescein, which is reacted with a phosphoramidite reagent to form the desired product. The reaction conditions often involve the use of anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation .
Industrial Production Methods
In industrial settings, the production of this compound is carried out using automated synthesis equipment. This allows for precise control over reaction conditions and ensures high purity and yield of the final product. The process involves multiple steps, including coupling, oxidation, and deprotection, which are optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Fluorescein phosphoramidite undergoes several types of chemical reactions, including:
Coupling Reactions: Used in oligonucleotide synthesis to attach the fluorescein label to the oligonucleotide chain.
Oxidation Reactions: Converts the phosphite triester intermediate to a phosphate triester.
Deprotection Reactions: Removes protecting groups to yield the final fluorescein-labeled oligonucleotide.
Common Reagents and Conditions
Coupling Reagents: Tetrazole or other activators are used to facilitate the coupling reaction.
Oxidizing Agents: Iodine or tert-butyl hydroperoxide is used for oxidation.
Deprotection Conditions: Ammonium hydroxide or methylamine is used to remove protecting groups.
Major Products
The major product formed from these reactions is the fluorescein-labeled oligonucleotide, which can be used in various molecular biology applications .
Scientific Research Applications
Fluorescein phosphoramidite has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of fluorescently labeled oligonucleotides for studying nucleic acid interactions.
Biology: Employed in fluorescence microscopy and flow cytometry to visualize and quantify biological molecules.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of biosensors and other analytical tools for environmental and food safety testing .
Mechanism of Action
The mechanism of action of fluorescein phosphoramidite involves its incorporation into oligonucleotides during synthesis. The phosphoramidite group reacts with the hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester intermediate. This intermediate is then oxidized to a stable phosphate triester, resulting in the attachment of the fluorescein label. The fluorescent properties of fluorescein allow for the detection and quantification of the labeled oligonucleotides in various assays .
Comparison with Similar Compounds
Fluorescein phosphoramidite is often compared with other fluorescent phosphoramidites, such as:
Hexachlorothis compound: Known for its stability but less efficient in coupling reactions.
Tetrachlorothis compound: Offers similar fluorescence properties but is more sensitive to pH changes.
Dichloro-dimethoxy this compound (JOE): Exhibits excellent stability and less pH sensitivity compared to fluorescein
This compound stands out due to its balance of stability, efficiency, and fluorescence properties, making it a preferred choice for many applications in molecular biology and genetic research .
Properties
Molecular Formula |
C46H58N3O10P |
---|---|
Molecular Weight |
843.9 g/mol |
IUPAC Name |
[5-[6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexylcarbamoyl]-6'-(2,2-dimethylpropanoyloxy)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C46H58N3O10P/c1-29(2)49(30(3)4)60(55-25-15-22-47)54-24-14-12-11-13-23-48-40(50)31-16-19-35-34(26-31)41(51)59-46(35)36-20-17-32(56-42(52)44(5,6)7)27-38(36)58-39-28-33(18-21-37(39)46)57-43(53)45(8,9)10/h16-21,26-30H,11-15,23-25H2,1-10H3,(H,48,50) |
InChI Key |
XUQUNBOKLNVMMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCCCCCNC(=O)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)OC(=O)C(C)(C)C)OC5=C3C=CC(=C5)OC(=O)C(C)(C)C)OC2=O)OCCC#N |
Origin of Product |
United States |
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